

Methoxymethanol: A Volatile Organic Compound of Low Stability - A Technical Guide

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Compound of Interest

Compound Name: Methoxymethanol

Cat. No.: B1221974

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Abstract

Methoxymethanol ($\text{CH}_3\text{OCH}_2\text{OH}$), a simple hemiacetal, is a volatile organic compound (VOC) of significant interest due to its role as a key intermediate in atmospheric chemistry, interstellar molecular synthesis, and various industrial processes. Despite its simple structure, **methoxymethanol** is characterized by its low stability, readily participating in equilibrium and decomposition reactions. This technical guide provides a comprehensive overview of the core chemical and physical properties of **methoxymethanol**, its inherent instability, and the pathways of its formation and degradation. Detailed experimental protocols for its analysis are presented, alongside quantitative data and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals who may encounter this transient species in their work.

Introduction

Methoxymethanol, also known as formaldehyde methyl hemiacetal, is the simplest hemiacetal derived from the reaction of an alcohol (methanol) with an aldehyde (formaldehyde).^[1] Its transient nature makes it a challenging molecule to study in isolation, as it typically exists in equilibrium with its precursors in solution.^{[2][3]} The compound's significance spans multiple scientific disciplines. In atmospheric science, it is formed from the oxidation of biogenically and anthropogenically emitted methanol and formaldehyde, influencing tropospheric ozone and aerosol formation.^[4] In astrophysics, its detection in interstellar space provides insights into the

complex organic chemistry occurring in star-forming regions.[5] Industrially, the equilibrium between formaldehyde, methanol, and **methoxymethanol** is crucial in the production of formaldehyde-based resins and as an intermediate in catalytic processes.[5]

This guide aims to consolidate the current understanding of **methoxymethanol**, with a focus on its stability and the analytical methodologies required for its characterization.

Chemical and Physical Properties

Methoxymethanol is a colorless, flammable liquid. Due to its instability, many of its physical properties are reported for equilibrium mixtures or derived from theoretical calculations. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Methoxymethanol**

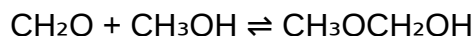
Property	Value	Source
Molecular Formula	C ₂ H ₆ O ₂	[1]
Molecular Weight	62.07 g/mol	[1]
Boiling Point	82.5 °C (at 760 mmHg)	[4]
Flash Point	39.9 °C	[4]
Vapor Pressure	51 mmHg (at 25 °C)	[4]
Density	0.948 g/cm ³	[1]
CAS Number	4461-52-3	[1]

Stability and Decomposition

The defining characteristic of **methoxymethanol** is its low stability. It readily decomposes back to formaldehyde and methanol, its formation precursors. The equilibrium nature of this reaction is a key aspect of its chemistry.

Equilibrium with Formaldehyde and Methanol

In solutions containing formaldehyde and methanol, **methoxymethanol** is formed spontaneously and exists in a dynamic equilibrium.^{[1][2]}



The position of this equilibrium is dependent on the concentrations of the reactants and the temperature. In excess methanol, the formation of **methoxymethanol** is favored.^[3] The presence of water shifts the equilibrium, as formaldehyde also hydrates to form methanediol ($\text{CH}_2(\text{OH})_2$).^{[2][3]}

Unimolecular Decomposition

At elevated temperatures, **methoxymethanol** can undergo unimolecular decomposition through various pathways. Theoretical studies have elucidated the energetics of these decomposition channels. The primary decomposition route is the retro-hemiacetalization reaction, regenerating formaldehyde and methanol. Other potential decomposition pathways include H_2 elimination and C-O bond cleavage.

Table 2: Calculated Bond Dissociation Energies (BDEs) for **Methoxymethanol**

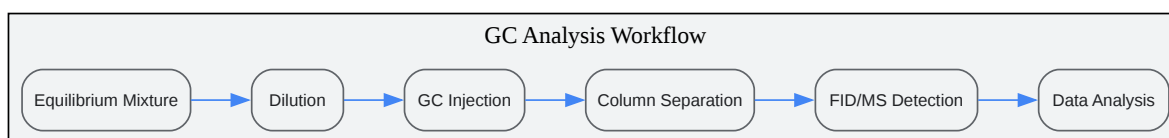
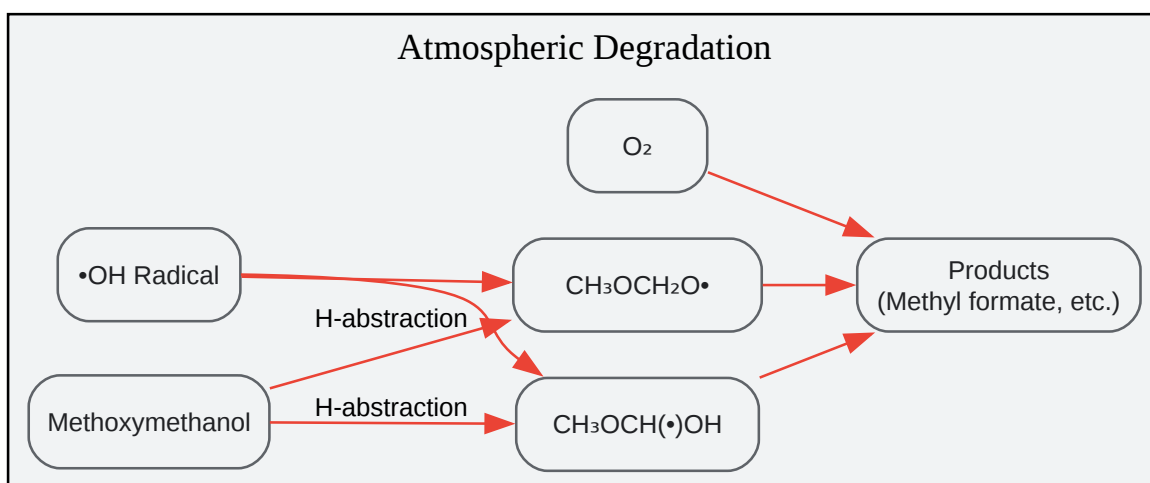
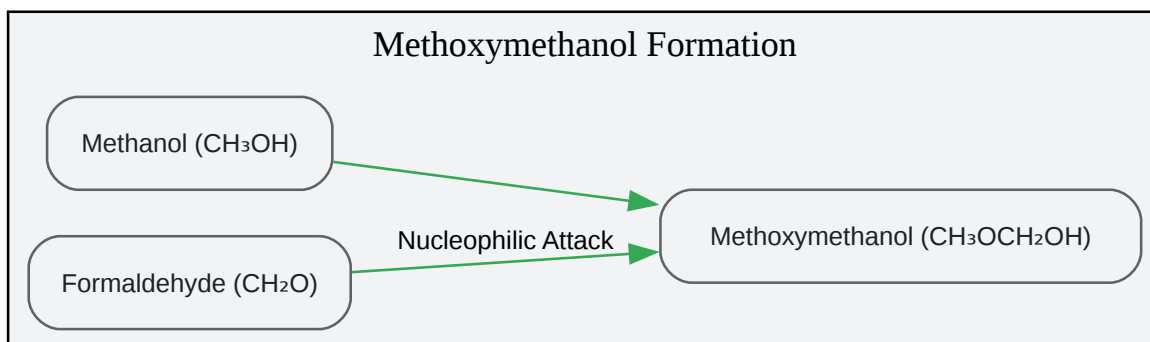
Bond	BDE (kcal/mol)
HO-CH ₂ OCH ₃	86.2
CH ₃ O-CH ₂ OH	86.7
CH ₃ -OCH ₂ OH	Not specified
H-OCH ₂ OCH ₃	Not specified
H-CH(OH)OCH ₃	Not specified

Note: Data derived from theoretical studies on the related compound 2-methoxyethanol, as direct experimental BDEs for **methoxymethanol** are scarce in the literature.^{[6][7]}

Reaction Pathways and Mechanisms

Formation of Methoxymethanol

The formation of **methoxymethanol** from formaldehyde and methanol is a classic example of nucleophilic addition to a carbonyl group. The reaction can be catalyzed by either acid or base, though it also proceeds under neutral conditions.



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